4-Cyclopropoxy-2-isopropoxy-1-isopropylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-2-isopropoxy-1-isopropylbenzene is an organic compound with the molecular formula C15H22O2 and a molecular weight of 234.33 g/mol . This compound is characterized by the presence of cyclopropoxy, isopropoxy, and isopropyl groups attached to a benzene ring, making it a unique structure in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-2-isopropoxy-1-isopropylbenzene typically involves multiple steps. One common method includes the reaction of m-cresol with thiocyanate in the presence of a catalyst to form an intermediate product. This intermediate is then reacted with halogenated isopropane under basic conditions and a catalyst to yield another intermediate. Finally, this intermediate is treated with isopropyl magnesium halide to obtain the desired compound .
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but is optimized for higher yields and purity. The process involves careful control of reaction conditions such as temperature, pressure, and the use of high-purity reagents to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-2-isopropoxy-1-isopropylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are commonly employed.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, nitro compounds.
Scientific Research Applications
4-Cyclopropoxy-2-isopropoxy-1-isopropylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-2-isopropoxy-1-isopropylbenzene involves its interaction with specific molecular targets. For instance, in electrophilic aromatic substitution reactions, the compound forms a sigma-bond with the electrophile, generating a positively charged intermediate. This intermediate then undergoes deprotonation to yield the substituted benzene ring . The exact molecular pathways and targets can vary depending on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
4-Cyclopropoxy-1-isopropoxy-2-isopropylbenzene: Similar structure but different positioning of functional groups.
4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropoxy)-2,6-dimethoxyphenol: A novel cyclopropanoid with different substituents.
Uniqueness
4-Cyclopropoxy-2-isopropoxy-1-isopropylbenzene is unique due to its specific arrangement of cyclopropoxy, isopropoxy, and isopropyl groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C15H22O2 |
---|---|
Molecular Weight |
234.33 g/mol |
IUPAC Name |
4-cyclopropyloxy-1-propan-2-yl-2-propan-2-yloxybenzene |
InChI |
InChI=1S/C15H22O2/c1-10(2)14-8-7-13(17-12-5-6-12)9-15(14)16-11(3)4/h7-12H,5-6H2,1-4H3 |
InChI Key |
JLHVBJKGFFBFOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)OC2CC2)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.